

Spectroscopic Characterization of 5-Bromo-2-phenylpyridine: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-phenylpyridine**

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This guide provides a comprehensive overview of the key spectroscopic data for **5-Bromo-2-phenylpyridine** ($C_{11}H_8BrN$), a heterocyclic aromatic compound relevant in coordination chemistry and as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

5-Bromo-2-phenylpyridine consists of a pyridine ring substituted with a phenyl group at the 2-position and a bromine atom at the 5-position.

- IUPAC Name: **5-bromo-2-phenylpyridine**[\[1\]](#)
- CAS Number: 27012-25-5[\[1\]](#)[\[2\]](#)
- Molecular Formula: $C_{11}H_8BrN$ [\[3\]](#)
- Molecular Weight: 234.09 g/mol [\[1\]](#)
- Monoisotopic Mass: 232.98401 Da[\[1\]](#)

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for **5-Bromo-2-phenylpyridine** and its close analogs. This data is crucial for structural elucidation and purity

assessment.

Precise NMR data for **5-Bromo-2-phenylpyridine** is not readily available in the cited literature. However, the data for the structurally similar compounds 2-phenylpyridine and 2-(4-bromophenyl)pyridine provide a reliable reference for predicting the chemical shifts and coupling patterns. The spectra are typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Data for 2-Phenylpyridine Analogs in CDCl_3

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J, Hz)
2-Phenylpyridine[4]	Py-H6	8.83 – 8.60	m
	Ph-H2', H6'	8.11 – 7.91	m
	Py-H3, Py-H4	7.84 – 7.65	m
	Ph-H3', H5'	7.55 – 7.48	m
	Ph-H4'	7.47 – 7.40	m
	Py-H5	7.37 – 7.15	m
2-(4-Bromophenyl)pyridine[4]	Py-H6	8.71 – 8.63	m
	Ph-H2', H6'	7.90 – 7.83	m
	Py-H3, Py-H4	7.77 – 7.65	m
	Ph-H3', H5'	7.62 – 7.55	m

|| Py-H5 | 7.26 – 7.21 | m |

Table 2: ^{13}C NMR Data for 2-Phenylpyridine Analogs in CDCl_3

Compound	Chemical Shift (δ , ppm)
2-Phenylpyridine[4]	157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6

| 2-(4-Bromophenyl)pyridine[4] | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |

For **5-Bromo-2-phenylpyridine**, one would expect the signals for the pyridine ring protons and carbons to be significantly affected by the bromine substituent, particularly the protons at positions 4 and 6, which would likely appear as doublets.

The IR spectrum of **5-Bromo-2-phenylpyridine** will exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic structure. The data presented here is based on typical absorption regions for the functional groups present.

Table 3: Characteristic IR Absorption Bands for **5-Bromo-2-phenylpyridine**

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Intensity
3100–3000	C-H Stretch	Aromatic (Pyridine & Phenyl)	Medium-Strong[5]
1600–1585	C=C Stretch	Aromatic Ring	Medium[5]
1500–1400	C=C Stretch	Aromatic Ring	Medium[5]
~1010	Ring Breathing	Pyridine Ring	Medium
900–675	C-H Out-of-plane Bend	Aromatic	Strong[5]

| Below 700 | C-Br Stretch | Aryl Halide | Medium-Strong[6] |

The C-H stretching vibrations for aromatic compounds are typically observed in the 3100-3000 cm^{-1} region. The C-Br stretching mode for a similar compound, 5-bromo-2-nitropyridine, was observed at 509 cm^{-1} .

Mass spectrometry of **5-Bromo-2-phenylpyridine** is characterized by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion.

Table 4: Mass Spectrometry Data for **5-Bromo-2-phenylpyridine**

Parameter	Value	Note
Molecular Formula	C₁₁H₈BrN	-
Molecular Weight	234.09 g/mol	For chemical calculations
[M] ⁺ (for ⁷⁹ Br)	~233	Expected molecular ion peak
[M+2] ⁺ (for ⁸¹ Br)	~235	Isotopic peak, approx. same intensity as [M] ⁺

| Exact Mass ([M]⁺) | 232.98401 Da | For high-resolution mass spectrometry (HRMS)[1] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

- Sample Preparation: Accurately weigh 5-25 mg of the solid **5-Bromo-2-phenylpyridine** sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solution must be homogeneous.
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

- The magnetic field is then shimmed (homogenized) to maximize resolution and obtain sharp peaks.
- For ^1H NMR, a standard pulse-acquire sequence is used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to singlets for each unique carbon.
- Acquisition parameters such as the number of scans, spectral width, and relaxation delay are set to ensure a good signal-to-noise ratio.

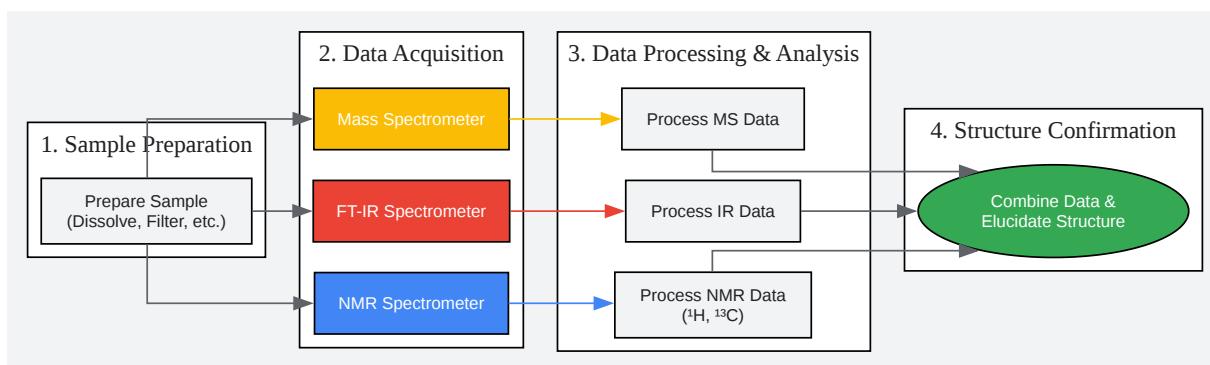
- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount (a few milligrams) of **5-Bromo-2-phenylpyridine** in a volatile solvent like methylene chloride or acetone.
 - Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).
 - Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.^[7]
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer to subtract atmospheric (CO_2 , H_2O) absorptions.
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is Fourier-transformed to generate the final infrared spectrum.
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule,

forming a positively charged radical cation, known as the molecular ion ($M^{+\bullet}$).

- **Mass Analysis:** The newly formed ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion fragment versus its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-2-phenylpyridine**.



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General workflow for spectroscopic analysis of a chemical compound.

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